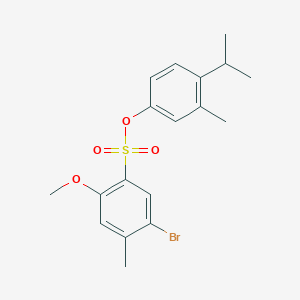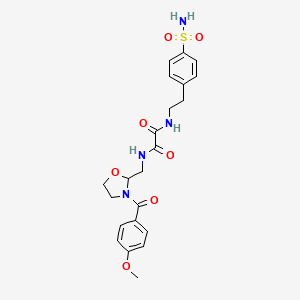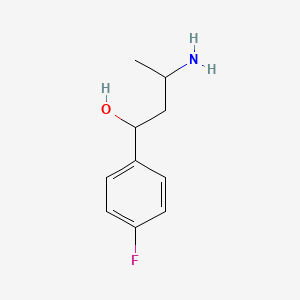
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate" is a complex organic molecule that likely contains a benzene ring substituted with various functional groups including a methyl group, an isopropyl group, a methoxy group, a bromine atom, and a sulfonate group. The structure suggests that it could be involved in various chemical reactions due to the presence of these reactive groups.
Synthesis Analysis
The synthesis of similar sulfonate compounds has been described in the literature. For instance, sulfones can be prepared from thiophenol through alkylation and oxidation steps, as seen in the synthesis of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, which are then used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford disubstituted alkenes and dienes . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonate compounds can be quite complex. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate shows that the nonhydrogen atoms of the ethoxycarbonyl group are coplanar with the benzene ring, and the sulfonic group can show disorder in orientations . This suggests that the molecular structure of "3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate" could also exhibit interesting features such as planarity and potential disorder in the sulfonate group orientation.
Chemical Reactions Analysis
Sulfonate compounds can participate in various chemical reactions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate can react with dimethyl malonate and methyl acetoacetate to afford Michael adducts . Similarly, 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been used as a reagent for the synthesis of furans and cyclopentenones . These examples indicate that the compound could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds can vary widely. For instance, the water solubility of a small molecule HIF-1 pathway inhibitor was found to be poor, necessitating formulation for delivery . The sulfonation of methylated phenols with sulfur trioxide has been studied, revealing that product distributions are influenced by the directing effects of substituents and the formation of phenyl hydrogen sulfates . These findings suggest that "3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate" could also have specific solubility characteristics and reactivity profiles based on its substituents.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Research in novel synthesis techniques often focuses on the development of efficient, scalable, and environmentally friendly methods for producing complex organic molecules. For instance, studies on the synthesis of pharmaceutical impurities of proton pump inhibitors, such as omeprazole, explore novel methods and impurities that can serve as standards in further studies. This research is crucial for improving the quality and safety of pharmaceuticals (Saini et al., 2019).
Environmental Degradation and Remediation
The degradation of pharmaceuticals and other organic pollutants in the environment is a significant research area. Advanced oxidation processes (AOPs) have been studied for their effectiveness in breaking down recalcitrant compounds, with specific focus on pathways, by-products, and biotoxicity. Understanding these processes helps in the development of more effective water treatment technologies (Qutob et al., 2022).
Analytical Methods and Environmental Safety
The development of analytical methods for detecting and quantifying organic compounds in various matrices is crucial for environmental safety and food analysis. Antibody-based methods, for instance, offer sensitive and specific tools for detecting herbicides and toxic metabolites in the environment (Fránek & Hruška, 2018). Additionally, comprehensive reviews on the environmental fate, toxicity, and safety of major surfactant classes highlight the importance of understanding the impact of widely used chemicals on ecosystems (Cowan-Ellsberry et al., 2014).
Catalytic Processes and Material Science
Catalytic processes play a crucial role in the synthesis and transformation of organic compounds. Research into catalytic oxidation of lignins into aromatic aldehydes, for example, explores the potential for converting biomass into valuable chemicals, emphasizing the process trends and development prospects (Tarabanko & Tarabanko, 2017).
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-bromo-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQZPQTQJAMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)
![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)



![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)